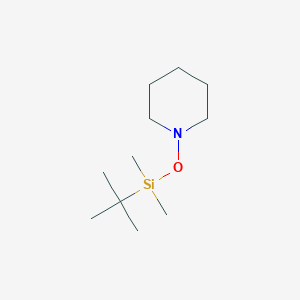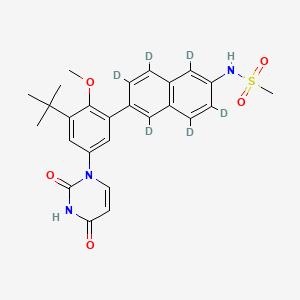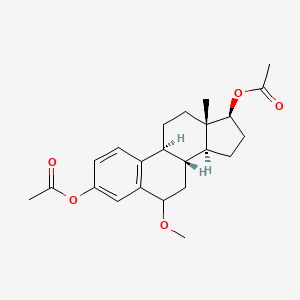
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy and diacetate functional groups, which modify its chemical properties and biological activity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position of the estradiol molecule.
Acetylation: Conversion of hydroxyl groups at the 3rd and 17th positions to acetate esters.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, methoxylation can be carried out using methanol and a strong acid catalyst, while acetylation can be achieved using acetic anhydride and a base catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptors (ER): The compound binds to ERα and ERβ, leading to the activation or repression of target genes.
Signaling Pathways: It can affect signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
相似化合物的比较
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy and diacetate groups.
Estrone: Another naturally occurring estrogen with a different structure and biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17th position.
The uniqueness of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
属性
分子式 |
C23H30O5 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S,17S)-3-acetyloxy-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-15-5-6-16-17-9-10-23(3)20(7-8-22(23)28-14(2)25)18(17)12-21(26-4)19(16)11-15/h5-6,11,17-18,20-22H,7-10,12H2,1-4H3/t17-,18-,20+,21?,22+,23+/m1/s1 |
InChI 键 |
IPPGPZOSMJMVES-AFZYDCIZSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
规范 SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
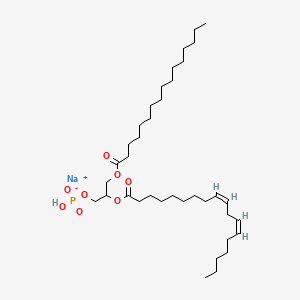
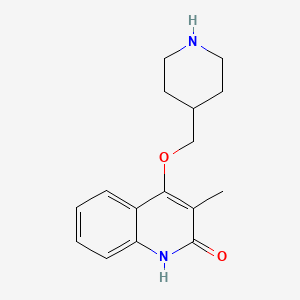
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
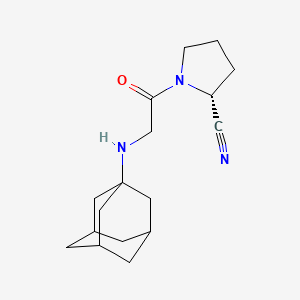

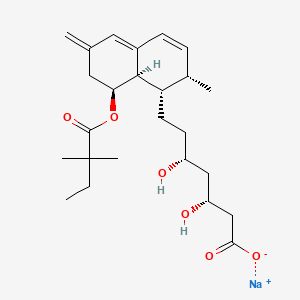
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)

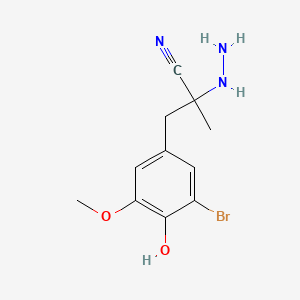
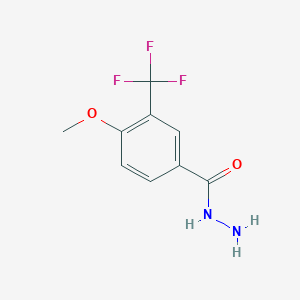
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
